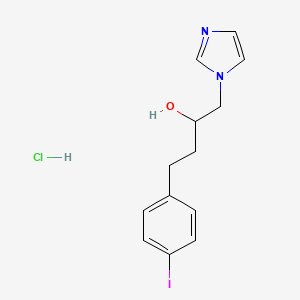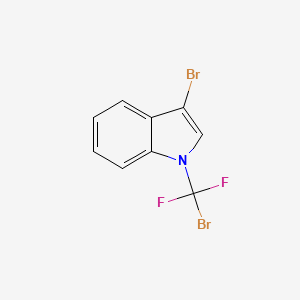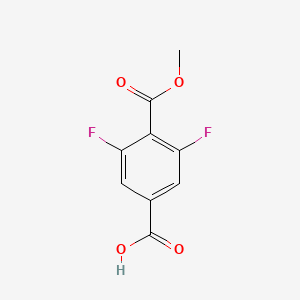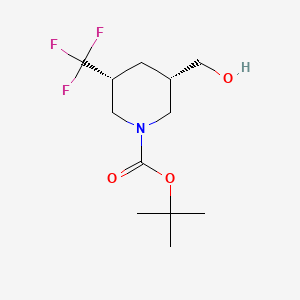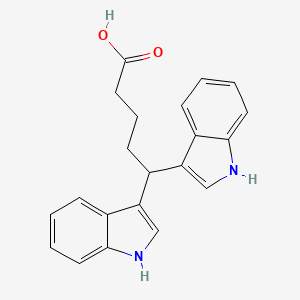
5,5-bis(1H-indol-3-yl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-bis(1H-indol-3-yl)pentanoic acid is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-bis(1H-indol-3-yl)pentanoic acid typically involves the reaction of indole derivatives with pentanoic acid or its derivatives. One common method is the condensation reaction between indole-3-carboxaldehyde and pentanoic acid in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions in an organic solvent like toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5,5-bis(1H-indol-3-yl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The indole groups can be oxidized to form corresponding oxindoles.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The indole nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxindoles and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: N-alkylated or N-acylated indole derivatives.
Scientific Research Applications
5,5-bis(1H-indol-3-yl)pentanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5,5-bis(1H-indol-3-yl)pentanoic acid is not fully understood, but it is believed to interact with various molecular targets and pathways. The indole groups can interact with biological macromolecules such as proteins and nucleic acids, potentially modulating their function. The compound may also affect cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(1H-indol-3-yl)pentanoic acid
- 5-(5-Bromo-1H-indol-1-yl)pentanoic acid
- 1-methyl-1H-indole-7-carboxylic acid
Uniqueness
5,5-bis(1H-indol-3-yl)pentanoic acid is unique due to the presence of two indole groups, which may confer distinct biological activities compared to similar compounds with only one indole group.
Properties
Molecular Formula |
C21H20N2O2 |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
5,5-bis(1H-indol-3-yl)pentanoic acid |
InChI |
InChI=1S/C21H20N2O2/c24-21(25)11-5-8-14(17-12-22-19-9-3-1-6-15(17)19)18-13-23-20-10-4-2-7-16(18)20/h1-4,6-7,9-10,12-14,22-23H,5,8,11H2,(H,24,25) |
InChI Key |
HQERNOHMGPEZSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(CCCC(=O)O)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


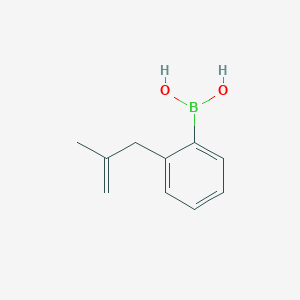
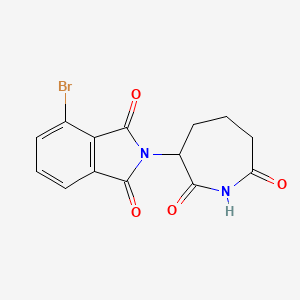
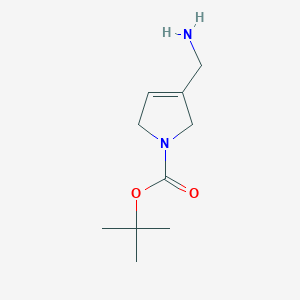

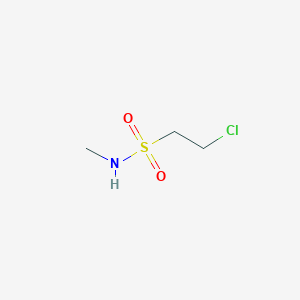

![[1-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B13466400.png)

![[8-(Aminomethyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanol](/img/structure/B13466409.png)
![2-Methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13466414.png)
